N-(2-methylpropyl)cycloheptanamine

Catalog No.
S13799387
CAS No.
M.F
C11H23N
M. Wt
169.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-methylpropyl)cycloheptanamine

Product Name

N-(2-methylpropyl)cycloheptanamine

IUPAC Name

N-(2-methylpropyl)cycloheptanamine

Molecular Formula

C11H23N

Molecular Weight

169.31 g/mol

InChI

InChI=1S/C11H23N/c1-10(2)9-12-11-7-5-3-4-6-8-11/h10-12H,3-9H2,1-2H3

InChI Key

OZODQPLTZOYKLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1CCCCCC1

N-(2-methylpropyl)cycloheptanamine is a cyclic amine compound characterized by its cycloheptane ring and a branched alkyl substituent, specifically 2-methylpropyl. Its molecular structure can be represented by the formula C12H23NC_{12}H_{23}N, indicating the presence of twelve carbon atoms, twenty-three hydrogen atoms, and one nitrogen atom. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and potential biological activities.

  • Oxidation: The amino group in N-(2-methylpropyl)cycloheptanamine can be oxidized to form nitroso or nitro derivatives.
  • Reduction: The carbonyl group, if present in derivatives, can be reduced to yield alcohols.
  • Substitution: The amine can participate in nucleophilic substitution reactions, allowing for the introduction of various alkyl or aryl groups.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

The synthesis of N-(2-methylpropyl)cycloheptanamine can be achieved through several methods:

  • Alkylation of Cycloheptanamine: A common approach involves the reaction of cycloheptanamine with 2-methylpropyl halides under basic conditions. This method typically employs solvents like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate nucleophilic substitution.
  • Cyclization Reactions: Another synthetic route may involve the cyclization of linear precursors containing an amine group, leading to the formation of the cycloheptane ring structure.

These methods highlight the versatility in synthesizing this compound, allowing for modifications based on desired properties.

N-(2-methylpropyl)cycloheptanamine has potential applications in various fields:

  • Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
  • Organic Synthesis: It can be utilized as an intermediate in the synthesis of more complex organic molecules or as a building block in materials science.
  • Research: Its unique properties make it valuable for studies related to chemical reactivity and biological interactions.

Interaction studies involving N-(2-methylpropyl)cycloheptanamine are crucial for understanding its biological implications. Such studies typically focus on:

  • Protein Binding: Investigating how this compound interacts with plasma proteins can provide insights into its pharmacokinetics and dynamics.
  • Enzyme Activity Modulation: Understanding its effects on specific enzymes can reveal potential therapeutic targets and mechanisms of action.

Experimental techniques such as isothermal titration calorimetry and nuclear magnetic resonance spectroscopy are often employed to elucidate these interactions .

N-(2-methylpropyl)cycloheptanamine shares structural similarities with several other cyclic amines. Below is a comparison with some notable compounds:

Compound NameStructure/CharacteristicsUnique Features
N-(cyclopropylmethyl)cycloheptanamineContains a cyclopropyl group instead of 2-methylpropylSmaller ring structure may affect reactivity
N-(cyclohexylmethyl)cyclopentanamineFeatures a cyclohexyl group; shorter carbon chainPotentially different biological activity
N-(isobutyl)cycloheptanamineHas an isobutyl substituent; branched alkaneUnique branching may influence binding

These comparisons highlight the distinctiveness of N-(2-methylpropyl)cycloheptanamine while also illustrating how variations in substituents can lead to different chemical behaviors and biological activities.

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

169.183049738 g/mol

Monoisotopic Mass

169.183049738 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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